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Compound of Interest

Methyl 2,4-dihydroxy-6-
Compound Name:
pentylbenzoate

cat. No.: B1315767

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dihydroxy-6-pentylbenzoate, a significant organic compound, serves as a crucial
intermediate in the synthesis of various bioactive molecules. This technical guide provides a
comprehensive overview of its chemical identity, physicochemical properties, detailed synthesis
protocols, and its pivotal role in the production of cannabinoids.

Chemical Identity and Nomenclature

The compound with the systematic IUPAC name methyl 2,4-dihydroxy-6-pentylbenzoate is
also widely known by its common synonym, Methyl olivetolate.[1][2][3] A comprehensive list of
its synonyms is provided in the table below.
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Identifier Type

Identifier

IUPAC Name

methyl 2,4-dihydroxy-6-pentylbenzoate[1]

Common Synonyms

Methyl olivetolate, Olivetol Methyl Ester[2][4]

CAS Number

58016-28-7[1]

Molecular Formula

C13H1804[1]

Molecular Weight 238.28 g/mol [1]
INChl=1S/C13H1804/c1-3-4-5-6-9-7-10(14)8-

InChl 11(15)12(9)13(16)17-2/h7-8,14-15H,3-6H2,1-
2H3[1]

InChlKey RQGAOBDPFOADCM-UHFFFAOYSA-N[1]

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)0)0)C(=0)OCJ[1]

Other Synonyms

2,4-dihydroxy-6-pentyl-benzoic acid methyl
ester, Benzoic acid, 2,4-dihydroxy-6-pentyl-,
methyl ester[1]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for Methyl 2,4-dihydroxy-6-

pentylbenzoate is presented below, offering valuable information for its handling,

characterization, and use in further synthetic applications.
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Property Value Reference
White to light brown crystalline

Appearance
powder

Melting Point 105-106 °C

Boiling Point (Predicted)

409.3 £30.0 °C

Density (Predicted) 1.153 + 0.06 g/cm?3
Insoluble in water; Soluble in
Solubility Dichloromethane, Ethyl
Acetate
pKa (Predicted) 8.30 £ 0.23

H NMR (400 MHz, DMSO-ds)
6 (ppm)

10.26 (s, 1H), 9.80 (s, 1H),
6.26-6.04 (m, 2H), 3.77 (s,
3H), 2.57-2.49 (m, 5H), 1.53—
1.38 (m, 2H), 1.27 (td, J = 8.2,
7.0, 4.8 Hz, 5H), 0.87 (t, J =
6.9 Hz, 3H)

13C NMR (126 MHz, CDCls) &
(ppm)

171.9, 165.2, 160.2, 148.9,
110.7, 105, 101.3, 51.87,
36.76, 32.01, 31.42, 22.45,
14.02

High-Resolution Mass
Spectrometry (HRMS-ESI)

m/z [M — H]~ calcd for
C13H1704: 237.1; found: 237.3

Experimental Protocols
Synthesis of Methyl 2,4-dihydroxy-6-pentylbenzoate

Method 1: lodine-Catalyzed Aromatization

This protocol describes an efficient, scalable synthesis via an iodine-catalyzed aromatization of

a cyclic diketo ester.
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Materials:

e Cyclic diketo ester compound (1 equivalent)

o Potassium persulfate (1.2 equivalents)

 lodine (0.1 equivalents)

o Acetonitrile (CHsCN)

o Ethyl acetate

e 0.2 M Sodium thiosulfate

e Cyclohexane

Procedure:

A 100 L glass reactor is purged with nitrogen.

o Charge the reactor with the cyclic diketo ester compound (5.7 kg, 24 mol), potassium
persulfate (7.5 kg, 28 mol), iodine (590 g, 2.3 mol), and acetonitrile (50 L).[1]

« Stir the resulting mixture at 80 °C for 16 hours. Monitor the reaction for the disappearance of
the starting material using Thin Layer Chromatography (TLC).[1]

e Once the reaction is complete, cool the mixture to 25 °C.[1]
e Add ethyl acetate (30 L) and 0.2 M sodium thiosulfate (20 L) to the cooled mixture.[1]

o Separate the organic phase, dry it, and concentrate it under a vacuum at 40-50 °C to obtain
the crude product.[1]

Purification:

e Crystallize the crude product using cyclohexane (7.5 L) to yield pure Methyl 2,4-dihydroxy-
6-pentylbenzoate as a white solid.[1]
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e This method has been reported to achieve a 90% yield with 99.84% purity as determined by
HPLC.[1]

Method 2: Synthesis from Enone and Dimethyl Malonate
This protocol involves the reaction of an enone with dimethyl malonate, followed by oxidation.
Materials:

e (E)-non-3-en-2-one

e Dimethyl malonate

e Methanol

e Sodium methoxide (NaOMe) in methanol

» Dichloromethane

e Hydrochloric acid (HCI)

e Bromine

Procedure:

e To a solution of dimethyl malonate in methanol, successively add a solution of NaOMe in
methanol and the corresponding enone at 0 °C.

e Heat the reaction mixture at 65 °C for 18 hours.
» Evaporate the solvent under vacuum. Dissolve the residue in dichloromethane and water.
o Separate and acidify the aqueous phase with 3.0 M aqueous HCI to pH 2.

o Extract the aqueous phase with dichloromethane, dry over magnesium sulfate, and
evaporate the solvent to yield the intermediate cyclic enone.

e The cyclic enone is subsequently oxidized with bromine to produce Methyl 2,4-dihydroxy-6-
pentylbenzoate.[5]
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Purification:

e The crude product is dissolved in dichloromethane at 30 °C, followed by the slow addition of
hexane.[5]

e The solution is cooled to -10 °C for 1 hour.[5]

e The resulting solid is filtered off and dried to yield the pure product.[5]

Applications in Synthesis

Methyl 2,4-dihydroxy-6-pentylbenzoate is a key precursor in the synthesis of cannabinoids,
particularly Cannabidiol (CBD).[1] Its resorcinol structure is fundamental for building the
characteristic cannabinoid scaffold.

Synthetic Pathway to Cannabidiol (CBD)

The following diagram illustrates the logical workflow of a common synthetic route to CBD,
highlighting the central role of Methyl 2,4-dihydroxy-6-pentylbenzoate.
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Synthetic pathway from starting materials to CBD.

Biological Context

While primarily utilized as a synthetic intermediate, some sources suggest that Methyl 2,4-
dihydroxy-6-pentylbenzoate possesses inherent biological properties, including antibacterial
activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium
perfringens. However, detailed studies on its mechanism of action are not extensively reported
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in the available literature. Its structural analogs, such as methyl orsellinate, have been
investigated as 5-lipoxygenase inhibitors, suggesting potential anti-inflammatory activity.[1]
Further research is required to fully elucidate the pharmacological profile of Methyl 2,4-
dihydroxy-6-pentylbenzoate itself.

Conclusion

Methyl 2,4-dihydroxy-6-pentylbenzoate is a well-characterized compound with significant
value in synthetic organic chemistry. Its established synthesis protocols and clear spectral data
make it a reliable intermediate for drug development and chemical research, most notably in
the production of cannabinoids. While its intrinsic biological activities are an area of potential
interest, its primary role remains as a foundational building block for more complex molecules.
This guide provides the essential technical information for scientists and researchers working
with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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